beta-D-Galactofuranoside, methyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1824-93-7 |
|---|---|
Molecular Formula |
C7H14O6 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6+,7-/m1/s1 |
InChI Key |
ZSQBOIUCEISYSW-BNWJMWRWSA-N |
SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O)O |
Canonical SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
Synonyms |
.beta.-D-Galactofuranoside, methyl |
Origin of Product |
United States |
The Biological Importance of Furanose Sugars
Carbohydrates, or saccharides, are fundamental to numerous biological processes. nih.gov While hexopyranoses (six-membered rings) like glucose are more common and thermodynamically stable, the five-membered furanose ring structure is adopted in specific biological contexts where its unique shape and properties are advantageous. biologyinsights.com The most prominent examples are the ribose and deoxyribose sugars that form the backbone of RNA and DNA, respectively. biologyinsights.com Their furanose conformation is perfectly suited to create the helical structure necessary for storing and transmitting genetic information. biologyinsights.com
Synthetic Methodologies for Beta D Galactofuranoside, Methyl and Its Analogs
Classical Glycosylation Approaches for Furanosides
Classical methods for glycoside synthesis have been adapted and modified to favor the formation of the kinetically favored furanoside ring structure over the more thermodynamically stable pyranoside form.
Fischer Glycosylation Modifications
The Fischer glycosylation, a reaction between a monosaccharide and an alcohol in the presence of an acid catalyst, is a foundational method for glycoside synthesis. wikipedia.org Traditionally, this reaction yields a mixture of pyranoside and furanoside anomers. nih.govresearchgate.net However, modifications to the classical Fischer glycosylation can enhance the yield of the desired furanoside product.
Key to this control is the understanding that furanosides are the kinetically favored products, while pyranosides are thermodynamically more stable. wikipedia.orgnih.gov Therefore, shorter reaction times and careful temperature control can favor the formation of furanosides. wikipedia.org For instance, kinetically controlled Fischer glycosidation has been achieved under flow conditions, which allows for precise control of residence time and temperature, thereby suppressing the conversion of the initially formed furanosides into the more stable pyranosides. thieme-connect.de
Table 1: Fischer Glycosidation of Glucose with Methanol (B129727) under Flow Conditions thieme-connect.de
| Entry | Temperature (°C) | Residence Time (min) | Furanoside Yield (%) | Pyranoside Yield (%) |
| 1 | Room Temp | 5 | Trace | - |
| 2 | 60 | 5 | 28 | - |
| 3 | 80 | 5 | 71 | - |
| 4 | 100 | 5 | - | Major Product |
This table illustrates the effect of temperature on the product distribution in a flow-based Fischer glycosylation, highlighting the kinetic control that favors furanoside formation at lower temperatures.
Peracylation and Subsequent Glycosylation
Another classical approach involves the peracylation of the sugar, typically with acyl groups like benzoyl or acetyl, followed by glycosylation. This method often utilizes a Lewis acid catalyst to activate the anomeric center. The presence of participating acyl groups at the C-2 position can influence the stereochemical outcome of the glycosylation, favoring the formation of 1,2-trans glycosides. nih.gov
Stereoselective Synthesis of Beta-D-Galactofuranosides
Achieving high stereoselectivity for the β-anomer is a significant challenge in furanoside synthesis. Several methods have been developed to address this, primarily through the use of specific catalysts and protecting group strategies.
Tin(IV) Chloride Catalyzed Glycosylation (e.g., from per-O-benzoyl-D-galactofuranose)
Tin(IV) chloride (SnCl₄) has emerged as a powerful Lewis acid catalyst for the stereoselective synthesis of β-D-galactofuranosides. researchgate.netresearchgate.net This method typically involves the reaction of a per-O-acylated galactofuranose, such as penta-O-benzoyl-α,β-D-galactofuranose, with an alcohol in the presence of SnCl₄. researchgate.netnih.gov The reaction proceeds with good yield and high β-stereoselectivity. researchgate.net The β-selectivity is often attributed to the influence of the participating ester group at the C-2 position.
This methodology has been successfully used to synthesize methyl β-D-galactofuranoside and has also been extended to the preparation of thioglycoside analogs by using thiols as nucleophiles. researchgate.netnih.gov The reaction is advantageous as it avoids the use of more toxic heavy metal salts, such as mercury salts, which are common in other glycosylation methods like the Koenigs-Knorr reaction. researchgate.net
Boron Trifluoride Diethyl Etherate Catalyzed Glycosylation
Boron trifluoride diethyl etherate (BF₃·OEt₂) is another widely used Lewis acid catalyst in glycosylation reactions. researchgate.netwikipedia.org It can effectively promote the glycosylation of peracetylated sugars with alcohols. nih.gov In the context of galactofuranoside synthesis, BF₃·OEt₂ has been employed in the reaction of per-O-benzoyl-D-galactofuranose with various thiols to produce thiogalactofuranosides. researchgate.net
Studies have shown that BF₃·OEt₂ can be a more effective promoter than SnCl₄ for the synthesis of certain thioglycosides, such as thiopyrimidyl derivatives. researchgate.net The choice of catalyst can significantly impact the reaction's efficiency and selectivity. BF₃·OEt₂ has also been identified as an excellent catalyst for iterative glycosylations, allowing for the sequential formation of glycosidic bonds. chemrxiv.org
Table 2: Comparison of Lewis Acids in Thioglycoside Synthesis researchgate.net
| Thiol | Lewis Acid | Product |
| 2-Pyridinethiol | SnCl₄ or BF₃·OEt₂ | 2-Pyridinyl 1-thio-β-D-galactofuranoside |
| 2-Pyrimidinethiol | BF₃·OEt₂ | 2-Pyrimidinyl 1-thio-β-D-galactofuranoside |
This table highlights the utility of both SnCl₄ and BF₃·OEt₂ in the synthesis of heteroaryl 1-thio-β-D-galactofuranosides, with BF₃·OEt₂ showing particular efficacy for certain substrates.
Synthesis of Thioglycoside Analogs
Thioglycoside analogs of β-D-galactofuranoside are of significant interest as potential inhibitors of β-D-galactofuranosidase, an enzyme crucial for the survival of several pathogens. researchgate.net The synthesis of these analogs generally follows similar principles to O-glycosylation but employs a thiol as the nucleophile.
The condensation of penta-O-benzoyl-α,β-D-galactofuranose with various alkyl, benzyl (B1604629), and aryl thiols in the presence of a Lewis acid catalyst like SnCl₄ or BF₃·OEt₂ stereoselectively yields the corresponding 1-thio-β-D-galactofuranosides. researchgate.netresearchgate.net Subsequent debenzoylation with sodium methoxide (B1231860) affords the unprotected thioglycosides in high yields. researchgate.net This approach has been used to synthesize a range of thioglycoside analogs for biological evaluation. researchgate.netresearchgate.net
Preparation of 1-Thio-beta-D-Galactofuranosides (alkyl, benzyl, aryl, heteroaryl derivatives)
The synthesis of 1-thio-β-D-galactofuranosides is a key strategy for creating stable analogs of β-D-galactofuranosides. The thioether linkage is generally more resistant to enzymatic hydrolysis than the corresponding O-glycosidic bond, making these compounds valuable as potential enzyme inhibitors.
A common and effective method for the stereoselective synthesis of these thioglycosides involves the condensation of a protected galactofuranose precursor with a variety of thiols. nih.govnih.gov Research has demonstrated the successful S-glycosylation of penta-O-benzoyl-α,β-D-galactofuranose with alkyl, benzyl, and aryl thiols. nih.gov This reaction is typically promoted by a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), and proceeds with high stereoselectivity to yield the β-anomer. nih.govnih.gov The reaction generally produces good to excellent yields, ranging from 85% to 95%. nih.gov Following the condensation, the benzoyl protecting groups are removed by debenzoylation, commonly using sodium methoxide, to afford the final 1-thio-β-D-galactofuranosides in high yields. nih.govnih.gov
This methodology has been extended to the synthesis of heteroaryl 1-thio-β-D-galactofuranosides, which are of interest due to the potential for the heteroaromatic aglycon to have specific interactions within the active site of target enzymes. nih.govoup.com In these syntheses, various heteroaromatic thiols, such as 2-pyridinethiol, 4-pyridinethiol, 1-methylimidazole-2-thiol, and derivatives of pyrimidine-thiol, have been successfully condensed with per-O-benzoyl-D-galactofuranose. nih.govoup.com For these reactions, catalysts like SnCl₄ or boron trifluoride etherate (BF₃·OEt₂) are employed. nih.gov The subsequent de-O-benzoylation under mild conditions yields the desired heteroaryl 1-thio-β-D-galactofuranosides. nih.govoup.com
Table 1: Synthesis of 1-Thio-beta-D-Galactofuranoside Derivatives
| Derivative Type | Thiol Reactant Examples | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Alkyl | Ethanethiol, Propanethiol | SnCl₄ | 85-95% | nih.govnih.gov |
| Benzyl | Benzyl thiol | SnCl₄ | 85-95% | nih.govnih.gov |
| Aryl | Thiophenol, 4-Nitrothiophenol | SnCl₄ | 85-95% | nih.govnih.gov |
| Heteroaryl | 2-Pyridinethiol, 2-Pyrimidinethiol | SnCl₄, BF₃·OEt₂ | High | nih.govoup.com |
Synthesis of Furanosyl Thiodisaccharide Mimetics
Building on the synthesis of simple thioglycosides, researchers have developed methods to create more complex furanosyl thiodisaccharide mimetics. These molecules, where an inter-glycosidic oxygen atom is replaced by sulfur, are designed to mimic natural disaccharides and act as potent and specific enzyme inhibitors.
One notable example is the synthesis of a (1→6)-linked thiodisaccharide composed of two galactofuranosyl units. oup.com The synthesis starts from methyl (methyl α,β-D-galactofuranosid)uronate. This precursor is first per-O-silylated and then reduced to yield methyl 2,3,5-tri-O-tert-butyldimethylsilyl-β-D-galactofuranoside, a key intermediate. oup.com This intermediate is then converted into a 6-thio derivative, methyl per-O-tert-butyldimethylsilyl-6-thio-β-D-galactofuranoside. oup.com The crucial thiodisaccharide linkage is formed by the glycosylation of the free thiol group of this derivative. A final deprotection step removes the silyl (B83357) groups to yield the target thiodisaccharide, β-D-Galf-S-(1→6)-β-D-Galf-OMe. oup.com
Another approach for the synthesis of galactofuranose-containing disaccharides involves the use of thioimidoyl-type donors. nih.gov In this method, galactofuranosyl thioimidates are used as glycosyl donors and are coupled with suitably protected acceptor molecules. The efficiency of these coupling reactions has been found to be dependent on the nature of the aglycon on the furanosyl donor, with copper(II) ions often used as promoters. nih.gov
Table 2: Examples of Furanosyl Thiodisaccharide Mimetics Synthesis
| Mimetic | Key Starting Material | Key Steps | Linkage | Reference |
|---|---|---|---|---|
| β-D-Galf-S-(1→6)-β-D-Galf-OMe | Methyl (methyl α,β-D-galactofuranosid)uronate | Per-O-silylation, reduction, conversion to 6-thio derivative, glycosylation, deprotection | (1→6)-thio | oup.com |
| Galactofuranose-containing disaccharides | Galactofuranosyl thioimidates | Coupling with acceptor molecules using Cu(II) promoter | Various | nih.gov |
Preparation of Radiolabeled Beta-D-Galactofuranosides (e.g., Methyl alpha- and beta-D-[6-³H]galactofuranosides)
Radiolabeled galactofuranosides are invaluable tools for studying the activity and specificity of galactofuranosidases, as well as for developing diagnostic agents. A straightforward procedure has been developed for the synthesis of methyl α- and β-D-[6-³H]galactofuranosides. nih.gov
The synthesis commences with D-galacturonic acid, which is converted to methyl (methyl α,β-D-galactopyranosid)uronate. nih.gov The key step in introducing the radiolabel is the reduction of the methyl ester group at the C-6 position using sodium borotritide (NaB³H₄). This reduction provides direct access to the tritiated methyl α- and β-D-galactofuranosides. nih.gov This method offers a simple and efficient route to these important radiolabeled substrates for the detection and characterization of galactofuranosidases. nih.gov
Enzymatic Synthesis Approaches
While chemical synthesis provides a powerful means to obtain β-D-galactofuranosides, enzymatic approaches offer the potential for high regio- and stereoselectivity under mild reaction conditions. Although the enzymatic synthesis of methyl β-D-galactofuranoside itself is not widely reported, chemoenzymatic routes for the synthesis of other β-D-galactofuranosides have been successfully developed.
A notable breakthrough has been the use of a glycoside hydrolase family 51 α-L-arabinofuranosidase for the synthesis of β-D-galactofuranosides. nih.gov This enzyme was found to catalyze the transgalactosylation reaction. Researchers demonstrated that this enzyme could facilitate the autocondensation of p-nitrophenyl-β-D-galactofuranoside to form p-nitrophenyl β-D-galactofuranosyl-(1→2)-β-D-galactofuranoside. nih.gov
Furthermore, the same enzyme was used for the transgalactosylation of benzyl α-D-xylopyranoside as an acceptor molecule, leading to the formation of benzyl β-D-galactofuranosyl-(1→2)-α-D-xylopyranoside in a very high yield of 74.8%. nih.gov These reactions were highly regiospecific, highlighting the potential of using O-glycosidases for the controlled synthesis of specific galactofuranoside linkages. nih.gov This represents the first reported use of an O-glycosidase for the chemoenzymatic synthesis of galactofuranosides. nih.gov
Beta-D-Galactofuranosidase as a Key Enzyme
β-D-Galactofuranosidases (Galf-ases) are glycoside hydrolases that catalyze the cleavage of terminal, non-reducing β-D-galactofuranose (Galf) residues from polysaccharides and glycoconjugates. nih.gov These enzymes are of significant interest because their substrate, galactofuranose, is found in numerous pathogenic fungi, bacteria, and protozoa, but is absent in mammals, making them potential targets for therapeutic agents. nih.govsruc.ac.ukbiorxiv.org
The first specific extracellular exo-β-D-galactofuranosidase was identified, partially purified, and characterized from the culture filtrates of Penicillium fellutanum (formerly known as Penicillium charlesii). nih.gov This particular enzyme has since become one of the most extensively studied galactofuranosidases. nih.gov Further purification efforts on the extracellular exo-β-D-galactofuranosidase from P. fellutanum have successfully led to a near-homogenous enzyme with a mass of 70 kDa. nih.govnih.gov Purification techniques have included affinity chromatography, using adsorbents like Sepharose 4B with covalently attached peptidophosphogalactomannan, followed by gel permeation chromatography. capes.gov.br
β-D-Galactofuranosidase activity has also been detected in and isolated from the filamentous fungus Helminthosporium sacchari. nih.govnih.gov In this organism, the enzyme is involved in the detoxification of helminthosporoside, a host-selective toxin produced by the fungus, by hydrolyzing its galactose units. nih.gov The enzyme was found in small quantities in the cultures of H. sacchari. nih.gov
β-D-Galactofuranosidases exhibit a high degree of specificity for their glycon moiety, exclusively targeting β-D-galactofuranoside residues. nih.gov The enzyme purified from P. fellutanum demonstrates this strict specificity, as it catalyzes the hydrolysis of β-galactofuranosides, including methyl β-D-galactofuranoside, but is unable to cleave the pentosyl homologs, α-L-arabinofuranosides. nih.govcapes.gov.br The activity of these enzymes is often determined by measuring the release of galactose from various substrates, with methyl β-D-galactofuranoside being a key compound used in these assays. nih.govnih.gov
Kinetic Characterization of Enzymatic Hydrolysis
Understanding the kinetic parameters of β-D-galactofuranosidase provides insight into the enzyme's efficiency and its interaction with substrates like methyl β-D-galactofuranoside.
Kinetic studies have been performed to determine the efficiency of β-D-galactofuranosidase hydrolysis on various substrates. For the exo-β-D-galactofuranosidase from Penicillium fellutanum, the catalytic efficiency (k_cat/K_m) for the hydrolysis of 1-O-methyl-β-d-galactofuranoside has been determined. nih.gov
While methyl β-D-galactofuranoside is a key substrate, kinetic parameters are often determined using chromogenic analogs like 4-nitrophenyl β-D-galactofuranoside (pNP-β-D-Galf) due to the ease of monitoring the reaction. For instance, a novel galactofuranose-specific hydrolase (ORF1110) from a Streptomyces species was found to have a K_m of 4.4 mM for pNP-β-D-Galf. nih.gov A different Galf-ase from another Streptomyces species, JHA19, exhibited a K_m of 0.25 mM and a k_cat of 3.5 s⁻¹ with the same chromogenic substrate. biorxiv.org A fungal β-D-galactofuranosidase from Aspergillus niger (XynD) showed a K_m of 17.9 ± 1.9 mM for pNP-β-Galf. biorxiv.orgsruc.ac.uk
The following table summarizes key kinetic findings for various β-D-galactofuranosidases.
| Enzyme Source | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| Penicillium fellutanum | 1-O-methyl-β-d-galactofuranoside | N/A | N/A | 1.1 x 10⁴ | nih.gov |
| Streptomyces sp. (ORF1110) | 4-nitrophenyl β-D-galactofuranoside | 4.4 | N/A | N/A | nih.gov |
| Streptomyces sp. JHA19 (ORF1110) | 4-nitrophenyl β-D-galactofuranoside | 0.25 | 3.5 | 1.4 x 10⁴ | biorxiv.org |
| Aspergillus niger (XynD) | 4-nitrophenyl β-D-galactofuranoside | 17.9 | 0.14 | 7.8 | biorxiv.org |
To study enzyme kinetics and activity, reliable methods for monitoring the progress of the hydrolysis reaction are essential.
A widely adopted method for assaying β-D-galactofuranosidase activity is the use of spectrophotometric assays employing chromogenic substrates. nih.gov The synthetic compound 4-nitrophenyl β-D-galactofuranoside (pNP-β-D-Galf) is a common substrate for this purpose. nih.govnih.gov
The principle of this assay is straightforward: the β-D-galactofuranosidase cleaves the glycosidic bond in pNP-β-D-Galf, releasing galactose and 4-nitrophenol (B140041) (p-nitrophenol). sigmaaldrich.com The reaction is typically stopped by adding a solution with a high pH, such as sodium carbonate, which also causes the liberated 4-nitrophenol to develop a yellow color. sruc.ac.uk The amount of 4-nitrophenol produced, which is directly proportional to the enzyme activity, can then be quantified by measuring the absorbance of the solution at a wavelength of approximately 400-420 nm. sigmaaldrich.commegazyme.com This method is valued for its sensitivity and convenience in determining enzyme activity and for conducting detailed kinetic analyses. nih.gov
Reaction Progress Monitoring Techniques
Reducing Sugar Assays
The enzymatic hydrolysis of methyl β-D-galactofuranoside by β-D-galactofuranosidase releases galactose, a reducing sugar. The activity of the enzyme can, therefore, be quantified by measuring the amount of reducing sugar produced over time. Common methods for this include the Nelson-Somogyi (NS) and the 3,5-dinitrosalicylic acid (DNS) assays. nih.gov
The NS method is often preferred for its higher accuracy with various carbohydrases, while the DNS assay can lead to an overestimation of enzyme activity, particularly for enzymes other than cellulases. nih.gov For instance, in the study of a β-D-galactofuranosidase from Penicillium fellutanum, the release of galactose was monitored to determine enzyme activity. nih.gov The choice of assay can significantly impact the determined kinetic parameters.
Another common method involves using a chromogenic substrate like 4-nitrophenyl-β-D-galactofuranoside (pNP-β-Galf). researchgate.netnih.gov The enzymatic cleavage of this substrate releases 4-nitrophenol (pNP), which can be quantified spectrophotometrically at 405-420 nm, providing a sensitive and continuous assay for enzyme activity. researchgate.netnih.govfrontiersin.org
Polarimetric Measurements
Polarimetry offers a direct and continuous method for monitoring the enzymatic hydrolysis of methyl β-D-galactofuranoside. This technique relies on the change in the optical rotation of the solution as the substrate is converted into products. The hydrolysis of methyl β-D-galactofuranoside to methanol and β-D-galactose results in a predictable change in the solution's optical rotation.
For example, in the characterization of an exo-β-D-galactofuranosidase from Penicillium fellutanum, a digital polarimeter was used to routinely estimate enzyme activity by monitoring the change in optical rotation of the reaction mixture. nih.gov An increase of +35 millidegrees in a 1-dm cell corresponded to the hydrolysis of 1.0 μmol of substrate per milliliter. nih.gov This method is advantageous as it does not require chromogenic substrates and allows for real-time monitoring of the reaction progress. It has also been used to study the hydrolysis of other glycosides, such as β-D-galactopyranosyl azide (B81097) by β-galactosidase. nih.gov
Inhibitor Studies of Beta-D-Galactofuranosidases
The development of inhibitors for β-D-galactofuranosidases is a significant area of research due to the potential of these enzymes as drug targets against pathogenic microorganisms.
Design and Synthesis of Beta-D-Galactofuranosidase Inhibitors
The design and synthesis of β-D-galactofuranosidase inhibitors often involve creating substrate analogs that can bind to the enzyme's active site but are not processed or are processed very slowly. Since β-D-galactofuranose is a key component of glycoconjugates in many pathogens and absent in mammals, inhibitors of the enzymes that process it are promising as selective therapeutic agents. nih.govresearchgate.netnih.gov
Several classes of inhibitors have been synthesized and studied:
Thio-β-D-galactofuranosides: Alkyl, benzyl, and aryl 1-thio-β-D-galactofuranosides have been synthesized by condensing penta-O-benzoyl-α,β-D-galactofuranose with various thiols. researchgate.netnih.gov These compounds, where the anomeric oxygen is replaced by sulfur, are often potent inhibitors. The 4-aminophenyl-1-thio-β-D-galactofuranoside was found to be a particularly effective inhibitor of the β-D-galactofuranosidase from Penicillium fellutanum. researchgate.netnih.gov
Nucleoside Analogues: β-D-galactofuranosyl nucleoside analogues have been prepared, and some, like imidazoline (B1206853) and imidazolidine-2-thione derivatives, have shown inhibitory activity. nih.gov
Thiodisaccharide Glycomimetics: Mimetics of the β-D-Galf-(1→5)-D-Galf motif, such as methyl β-D-galactofuranosyl-(1→5)-thiofuranosides, have been synthesized. rsc.org A (1→6)-linked thiodisaccharide of galactofuranose has also been created. nih.gov
D-galactono-1,4-lactone: This compound has also been identified as an inhibitor. researchgate.netresearchgate.net
Evaluation of Inhibitory Activity (e.g., IC50, Ki)
The inhibitory activity of synthesized compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values provide a quantitative measure of the inhibitor's potency.
For instance, the inhibitory activities of various synthesized compounds against the exo-β-D-galactofuranosidase from Penicillium fellutanum have been determined. researchgate.netresearchgate.net The Ki value for D-iminogalactitol, a mechanism-based inhibitor of a β-D-galactofuranosidase from Streptomyces sp. JHA19, was found to be 65 μM. nih.govbiorxiv.orgbiorxiv.org
The evaluation often involves measuring the initial rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. nih.gov Chromogenic substrates like 4-nitrophenyl-β-D-galactofuranoside are frequently used for these assays. researchgate.netnih.gov
| Inhibitor | Enzyme Source | Ki (mM) |
| Methyl β-D-galactofuranosyl-(1→5)-thio-D-galactofuranose | Penicillium fellutanum | 0.15 rsc.org |
| Methyl β-D-galactofuranosyl-(1→5)-thio-L-altrofuranose | Penicillium fellutanum | 2.23 rsc.org |
| β-D-Galf-S-(1→6)-β-D-Galf-OMe | Penicillium fellutanum | 3.62 nih.gov |
| D-iminogalactitol | Streptomyces sp. JHA19 | 0.065 nih.govbiorxiv.orgbiorxiv.org |
This table presents a selection of reported Ki values for different β-D-galactofuranosidase inhibitors.
Mechanisms of Inhibition (e.g., Competitive Inhibition)
Understanding the mechanism of inhibition is crucial for the rational design of more effective inhibitors. Many of the designed inhibitors of β-D-galactofuranosidases act as competitive inhibitors. This means they bind to the active site of the enzyme, competing with the natural substrate.
For example, thiodisaccharide glycomimetics have been shown to be competitive inhibitors of the β-D-galactofuranosidase from Penicillium fellutanum. rsc.org Similarly, the (1→6)-linked thiodisaccharide of galactofuranose also acts as a competitive inhibitor of this enzyme. nih.gov Methyl 1-thio-β-D-galactopyranoside is a competitive inhibitor of β-galactosidase. nih.gov
Rational Design of Glycomimetics for Enzymatic Targeting
Rational design of glycomimetics involves creating molecules that mimic the structure of the natural carbohydrate substrate to interact with the enzyme's active site. This approach has been successfully applied to develop inhibitors for β-D-galactofuranosidases.
By mimicking the β-D-Galf-(1→5)-D-Galf motif found in pathogenic microorganisms, researchers have synthesized thiodisaccharides that act as competitive inhibitors. rsc.org The compound with the same configuration as the natural substrate at the reducing end was a more potent inhibitor, highlighting the importance of stereochemistry in rational design. rsc.org Similarly, a (1→6)-linked thiodisaccharide of galactofuranose was designed and synthesized as a glycomimetic inhibitor. nih.gov This rational approach, combining structural knowledge with chemical synthesis, is a powerful tool for developing specific and potent enzyme inhibitors.
Affinity Chromatography for Enzyme Isolation Using Beta-D-Galactofuranoside Derivatives
Affinity chromatography is a powerful technique for purifying enzymes from complex mixtures. This method relies on the specific, reversible binding interaction between an enzyme and a ligand that has been covalently attached to an insoluble matrix. In the context of enzymes that recognize and process β-D-galactofuranoside residues, derivatives of this sugar are ideal candidates for the design of affinity matrices. These matrices can selectively capture galactofuranosidases, allowing for their efficient isolation and purification.
A notable example of this approach is the purification of an exo-β-D-galactofuranosidase from the fungus Penicillium fellutanum. nih.gov For this purpose, an affinity chromatography system was developed utilizing 4-aminophenyl 1-thio-β-D-galactofuranoside as the immobilized ligand. nih.gov This thioglycoside acts as a competitive inhibitor of the enzyme and, when coupled to a solid support, serves as a highly specific anchor to capture the exo-β-D-galactofuranosidase from a crude or partially purified cell extract. researchgate.net
The purification process involves passing a solution containing the enzyme, such as a concentrated culture medium, through a column packed with the affinity matrix. The exo-β-D-galactofuranosidase specifically binds to the immobilized 4-aminophenyl 1-thio-β-D-galactofuranoside ligand, while other proteins and contaminants with no affinity for the ligand pass through the column and are washed away. nih.gov
Following the binding and washing steps, the purified enzyme must be released from the affinity matrix. This is typically achieved by introducing a competing soluble ligand into the column. In the case of the exo-β-D-galactofuranosidase from P. fellutanum, elution is effectively carried out using a solution of D-galactono-1,4-lactone. nih.gov This compound also acts as an inhibitor of the enzyme and competes with the immobilized ligand for the enzyme's active site. By introducing D-galactono-1,4-lactone, often in the presence of a salt gradient (e.g., 100-500 mM NaCl), the bound enzyme is displaced from the matrix and can be collected in a purified and concentrated form. nih.gov This method has been shown to be both rapid and effective, yielding a 70 kDa protein as determined by SDS-PAGE. nih.gov
The specificity and efficiency of affinity chromatography using β-D-galactofuranoside derivatives make it a valuable tool for studying the enzymes involved in the metabolism of galactofuranose-containing glycoconjugates.
| Parameter | Details |
| Enzyme Isolated | exo-β-D-galactofuranosidase |
| Source of Enzyme | Penicillium fellutanum |
| Affinity Ligand | 4-aminophenyl 1-thio-β-D-galactofuranoside |
| Support Matrix | DEAE-Sepharose CL 6B (initial step), followed by the affinity column |
| Elution Agent | 10 mM D-galactono-1,4-lactone in a 100-500 mM NaCl salt gradient |
| Data from a study on the purification of exo-β-D-galactofuranosidase. nih.gov |
The Absence of Galactofuranose in Mammals and Its Therapeutic Promise
A crucial aspect of galactofuranose biology is its complete absence in mammalian glycoconjugates. rsc.orgnih.govoup.com Mammals exclusively use the six-membered pyranose form of galactose (Galp) in their glycoproteins and glycolipids. rsc.org This fundamental difference between mammals and many pathogenic microorganisms presents a unique therapeutic window. rsc.orgoup.com
The biosynthesis of Galf in pathogens relies on a specific enzyme, UDP-galactopyranose mutase (UGM). nih.gov This enzyme catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf), the activated sugar nucleotide required for incorporating Galf into glycoconjugates. plos.orgnih.gov Since UGM is absent in humans, it is considered an ideal target for the development of new antimicrobial drugs. nih.govoup.comoup.com Inhibiting UGM would disrupt the synthesis of essential Galf-containing molecules in pathogens, potentially leading to cell death or attenuated virulence, without affecting the host. rsc.orgoup.comnih.gov Consequently, significant research efforts are focused on discovering and developing potent and specific inhibitors of UGM from various pathogens, including bacteria, fungi, and parasites. usask.canih.govoup.com
Structural and Conformational Analysis of Beta D Galactofuranoside, Methyl and Its Derivatives
Spectroscopic Characterization Techniques
A combination of sophisticated spectroscopic methods is employed to define the three-dimensional structure of methyl β-D-galactofuranoside. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are principal among these techniques, providing detailed insights into atomic connectivity and spatial arrangement.
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. It provides a wealth of information on the chemical environment, connectivity, and conformation of nuclei such as protons (¹H) and carbon-13 (¹³C). nih.gov
One-dimensional ¹H and ¹³C NMR spectra are instrumental in the initial characterization of methyl β-D-galactofuranoside, including the critical determination of its anomeric configuration. The anomeric carbon (C1) and its attached proton (H1) exhibit chemical shifts and coupling constants that are diagnostic of the stereochemistry at this position.
In ¹³C NMR, the chemical shift of the anomeric carbon is a key indicator. For methyl β-D-galactofuranoside, the anomeric carbon signal appears at approximately 108.5 ppm. researchgate.net This is distinct from the anomeric signals of galactopyranosides, which typically appear further upfield. Furthermore, the one-bond carbon-proton coupling constant (¹J C1,H1) can differentiate between anomers, although this is more reliably applied to pyranosides. researchgate.net For furanosides, the correlation of the anomeric ¹H peak, which for β-D-galactofuranosides appears around 5.05-5.27 ppm, with the ¹³C resonance confirms the anomeric assignment. researchgate.net
The ¹H NMR spectrum provides further proof. The chemical shift and multiplicity of the anomeric proton (H1) are highly sensitive to its orientation. A small coupling constant (J H1,H2) is typically indicative of a trans relationship between H1 and H2, which is consistent with a β-configuration in many furanoside systems. The presence of the methyl group is confirmed by a singlet peak around 3.41 ppm in the ¹H spectrum and a corresponding signal around 55.77 ppm in the ¹³C spectrum. uu.nl
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Methyl β-D-galactofuranoside
| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| C1 (Anomeric) | ~108.5 | ~5.05-5.27 |
| C2 | ~81.7 | ~4.13 |
| C3 | ~81.7 | ~4.13 |
| C4 | ~81.7 | ~4.13 |
| C5 | ~81.7 | ~4.13 |
| C6 | ~63.4 | ~3.66, ~3.71 |
| OCH₃ | ~55.8 | ~3.41 |
| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from multiple sources. researchgate.netuu.nl |
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguous structural assignment. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable as it correlates the chemical shifts of protons directly with the carbons to which they are attached. nih.gov
For methyl β-D-galactofuranoside, an HSQC spectrum provides clear cross-peaks that connect the proton and carbon signals for each position in the molecule. researchgate.net For instance, the anomeric proton signal at ~5.19 ppm shows a correlation to the anomeric carbon signal at ~107.7 ppm. researchgate.net Similarly, other correlations, such as those for the C2-H2, C3-H3, C4-H4, C5-H5, and C6-H6 groups, can be definitively assigned. researchgate.net This technique is crucial for resolving signal overlap that often occurs in the crowded regions of 1D ¹H spectra of carbohydrates. researchgate.net By mapping these direct one-bond correlations, HSQC confirms the carbon skeleton and the positions of substituents, solidifying the structural elucidation of the molecule. researchgate.net
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. When coupled with fragmentation techniques (MS/MS), it can also offer structural insights. For methyl β-D-galactofuranoside (molecular weight: 194.18 g/mol ), analysis often involves forming adducts, such as with ammonium (B1175870) (NH₄⁺) or lithium (Li⁺), to facilitate ionization and analysis. nih.govsigmaaldrich.com
Studies using infrared multiple photon dissociation (IRMPD) spectroscopy coupled with mass spectrometry have shown that it is possible to distinguish between galactofuranose and galactopyranose isomers. The ammonium adducts of methyl galactofuranosides produce a single band in the hydroxyl stretch region of the IRMPD spectrum, whereas the pyranose isomers show two distinct bands. nih.gov Fragmentation of the ammonium adduct can lead to the loss of methanol (B129727). nih.gov While distinguishing between the α and β anomers of galactofuranose using this method is challenging due to similar vibrational fingerprints, slight shifts in the O-H mode (around 3660 cm⁻¹ for the β-anomer) can be observed. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Conformational Preferences and Dynamics
The five-membered furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations. This flexibility is a defining characteristic of furanosides and is critical to their biological function. nih.govnih.gov
The conformation of a five-membered ring can be described by a concept known as pseudorotation, which visualizes the continuous puckering of the ring through a series of "envelope" (E) and "twist" (T) conformations. researchgate.netresearchgate.net The specific atoms that are out of the plane defined by the other ring atoms designate the conformation (e.g., ³E or E₃ means C3 is out of the plane on the same side as C5).
The conformational equilibrium of the furanose ring is typically described as a two-state or three-state model, often between the North (N, C3'-endo type) and South (S, C2'-endo type) regions of the pseudorotational wheel. nih.gov The exact conformational preference of methyl β-D-galactofuranoside is influenced by a variety of steric and stereoelectronic effects. researchgate.net
Computational studies, supported by experimental NMR data such as intra-ring H-H coupling constants, have been used to investigate these preferences. nih.gov For non-sulfated galactofuranosides, conformers around the C3-exo (a North-type pucker) have been identified as major contributors. nih.gov However, the flexibility of the ring means that it can adopt a range of conformations, and even minor changes, such as the orientation of substituents, can shift this equilibrium. nih.gov The analysis of vicinal proton-proton coupling constants (³JHH) from ¹H NMR spectra is a key experimental method to probe these conformational populations in solution. The magnitude of these coupling constants is related to the dihedral angle between the protons, as described by the Karplus equation, and can be used to validate models of conformational equilibrium. organicchemistrydata.org
Anomeric and Exo-Anomeric Effects in Ring Conformation
The conformation of the five-membered furanoside ring in methyl β-D-galactofuranoside is significantly influenced by stereoelectronic interactions, primarily the anomeric and exo-anomeric effects. Unlike the more rigid six-membered pyranose rings, furanosides exhibit considerable flexibility, adopting a wide range of conformations. nih.govnih.gov The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C-1) to adopt an axial orientation over the sterically expected equatorial position. wikipedia.orgscripps.edu This phenomenon is a subject of ongoing computational study in furanoside systems. nih.govfrontiersin.org
Influence of Substituents on Conformational Shifts
The inherent flexibility of the galactofuranoside ring means its conformational equilibrium can be significantly shifted by the introduction of substituents. nih.govfrontiersin.org These substitutions can alter the electronic and steric properties of the molecule, leading to a redistribution of the conformational landscape.
Research has demonstrated that the nature and even the orientation of a substituent can induce notable changes in the ring's shape. For example, a computational reinvestigation of allyl galactofuranosides bearing a lactic acid substituent at the O-3 position revealed that the orientation of this residue can trigger conformational changes in the furanoside cycle. nih.govnih.govfrontiersin.org This interaction, likely occurring through 1-3-syn-diaxial repulsion, highlights how substituent rotation can directly impact ring conformation. frontiersin.org In contrast, an unsubstituted propyl galactofuranoside was found to exhibit just two main conformers. nih.govfrontiersin.org
Sulfation is another substitution that profoundly impacts conformation. Studies on monosulphated methyl α-D-galactopyranosides (a related pyranoside series) using NMR spectroscopy showed that while sulphation did not cause a significant distortion of the primary chair conformation, it did deshield adjacent protons. uu.nl The position of the sulphate group influenced the degree of chemical shift, with sulphation at C-3 or C-4 causing the largest shifts. uu.nl Computational studies on fully sulfated β-D-GlcA (glucuronic acid, a pyranoside) residues also indicated that exhaustive sulfation leads to considerable conformational changes, favoring skew-boat conformers. mdpi.com These findings underscore the principle that substituents can dramatically alter the conformational preferences of glycoside rings.
Molecular Modeling and Computational Chemistry
Computational chemistry has become an indispensable tool for investigating the complex conformational behavior of flexible molecules like methyl β-D-galactofuranoside. siftdesk.orgnih.gov Unlike the more predictable pyranoside rings, furanosides' flexibility poses a significant challenge for structural analysis, making computational methods essential for understanding their structure-function relationships. nih.govrsc.org
Analysis of Low Energy Conformations
A variety of computational methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to model the conformational behavior of the galactofuranoside ring. nih.govnih.gov These methods are used to perform geometry optimization and calculate the relative energies of different possible conformations (envelope and twist forms).
Studies have shown that simpler methods like Hartree-Fock (HF) or certain DFT functionals (like B3LYP) without dispersion corrections can produce results that deviate from experimental evidence for complex structures. nih.govnih.govfrontiersin.org More advanced DFT functionals (such as PBE0 and the double-hybrid B2PLYP) and the RI-MP2 approach have been found to provide more sensible and satisfactory results that better account for electron correlation and dispersion forces. nih.govfrontiersin.org
For the simple β-propyl-galactofuranoside, MP2-level calculations identified two primary low-energy conformers: C3-exo and C4-endo. frontiersin.org For more complex derivatives, such as those with a lactic acid substituent, the relative energies of various conformers are highly dependent on the substituent's configuration and orientation. For an R-lactic acid derivative, the C2-exo conformer was found to be the lowest in energy, while for the S-lactic acid derivative, the O4-exo conformer was most stable. frontiersin.org
Table 1: Calculated Relative Energies of Principal Conformers for a Substituted Allyl D-Galactofuranoside (R-lactic acid derivative at O-3)
| Conformer | B3LYP-D3 | PBE0-D3 | B2PLYP-D3 | RI-MP2 |
| C2-exo | 0.00 | 0.00 | 0.00 | 0.00 |
| C3-exo | 0.44 | 0.81 | 0.90 | 0.20 |
| O4-exo | 0.61 | 0.49 | 0.45 | 0.35 |
| C4-exo | 1.15 | 1.08 | 0.99 | 0.84 |
| Data sourced from Frontiers in Molecular Biosciences, 2021. frontiersin.org Energies are in kcal/mol relative to the lowest energy conformer (bold). |
Assessment of Conformational Preferences
The assessment of conformational preferences involves comparing the results from various computational methods against each other and, crucially, against experimental data, primarily from NMR spectroscopy. nih.gov A thorough computational study combining molecular dynamics and DFT, supported by gas-phase vibrational spectroscopy, successfully narrowed down the conformational landscape of methyl β-D-galactofuranoside to predominantly ¹T₂/¹E conformations. rsc.org
However, discrepancies can arise between different theoretical models and between computation and solution-state experiments. A study comparing DFT calculations (using the COSMO solvation model) with ¹H NMR data for methyl β-D-galactofuranoside found that while DFT predicted the ⁴E conformation as the lowest in energy, this did not align with the NMR spectroscopic results obtained in solution. nih.gov This highlights the challenges in accurately modeling solvent effects and the dynamic nature of these molecules in solution.
Further research employing a range of DFT and MP2-based methods concluded that including dispersion corrections is essential for achieving sensible results and that MP2 methods, while more computationally demanding, perform well. frontiersin.org The choice of functional and basis set is critical; for instance, studies have used functionals like M062X and basis sets such as 6-31G(d) or def2-tzvp to achieve accurate results. frontiersin.orgmdpi.com By comparing calculated NMR parameters (like shielding constants and spin-spin coupling constants) for different low-energy conformers with experimental spectra, researchers can validate their computational models and gain a more robust understanding of the conformational preferences in solution. mdpi.com
Research Applications and Potential Research Directions
Development of Chemical Probes for Glycobiological Research
Methyl beta-D-galactofuranoside and its derivatives are instrumental in the development of chemical probes for glycobiological research. These probes are essential tools for investigating the structure, function, and dynamics of glycans in biological systems. For instance, radiolabeled versions of methyl beta-D-galactofuranoside, such as methyl α- and β-D-[6-³H]galactofuranosides, have been synthesized to serve as substrates for detecting galactofuranosidases. nih.gov This allows researchers to track the activity of specific enzymes involved in galactofuranose metabolism.
Furthermore, synthetic analogs of methyl beta-D-galactofuranoside are used to study carbohydrate-protein interactions. By modifying the structure of the glycoside, researchers can probe the binding specificities of lectins and other carbohydrate-binding proteins. This knowledge is crucial for understanding the roles of galactofuranose-containing glycoconjugates in cellular recognition and signaling processes.
Role as Substrates for Glycosidase Detection and Characterization in Microbial Systems
Methyl beta-D-galactofuranoside plays a critical role as a substrate for the detection and characterization of glycosidases in various microbial systems. nih.gov Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, and their activity is fundamental to carbohydrate metabolism. The use of chromogenic or fluorogenic substrates derived from methyl beta-D-galactofuranoside allows for sensitive and specific assays to identify and quantify the activity of β-D-galactofuranosidases. nih.govresearchgate.net
For example, 4-nitrophenyl-β-D-galactofuranoside has been utilized as a chromogenic substrate to test for inhibitors of β-D-galactofuranosidase from Penicillium fellutanum. nih.govresearchgate.net The cleavage of this substrate by the enzyme releases p-nitrophenol, a colored compound that can be easily measured. Similarly, radiolabeled methyl β-D-galactofuranosides provide a highly sensitive method for detecting enzyme activity, even at low concentrations. nih.govnih.gov The characterization of these enzymes is vital for understanding their physiological roles in microbes and for identifying them as potential drug targets. nih.gov
Design of Anti-Infective Agents Targeting Microbial Glycoconjugate Metabolism
The absence of D-galactofuranose (Galf) in mammals and its presence in the glycoconjugates of many pathogenic microorganisms makes the metabolic pathways involving this sugar an attractive target for the development of anti-infective agents. researchgate.netnih.govresearchgate.net
Beta-D-Galactofuranosidase Inhibitors as Chemotherapeutic Targets
β-D-galactofuranosidase is a key enzyme in the metabolism of galactofuranose-containing glycoconjugates in several parasites and fungi. nih.govresearchgate.net Since this enzyme is absent in the mammalian host, it represents a prime target for the design of specific inhibitors that could act as chemotherapeutic agents. nih.govresearchgate.net The development of such inhibitors could lead to new treatments for infections caused by these pathogens.
Research has focused on synthesizing various analogs of galactofuranose to act as inhibitors. For example, 1-thio-β-D-galactofuranosides have been synthesized and evaluated as inhibitors of β-D-galactofuranosidase. nih.govresearchgate.net Among these, 4-aminophenyl-1-thio-β-D-galactofuranoside was found to be a potent inhibitor. nih.govresearchgate.net D-galactono-1,4-lactone has also been identified as an effective inhibitor of this enzyme. nih.govresearchgate.netresearchgate.net The search for novel and more potent inhibitors remains an active area of research.
Specificity for Pathogen-Exclusive Glycans
The therapeutic potential of targeting galactofuranose metabolism is underscored by the specificity of this sugar for pathogen-exclusive glycans. researchgate.netnih.gov Galf is a constituent of essential glycoconjugates in a variety of pathogenic organisms, including bacteria like Mycobacterium tuberculosis, fungi such as Aspergillus fumigatus, and protozoan parasites like Trypanosoma cruzi and Leishmania species. researchgate.netnih.govresearchgate.netresearchgate.net In these organisms, galactofuranose-containing molecules are often crucial for cell wall integrity, virulence, and survival. nih.govresearchgate.netnih.gov
For instance, in Aspergillus fumigatus, galactomannan (B225805), a polysaccharide containing a significant amount of galactofuranose, is a major component of the cell wall and a key antigen. researchgate.netresearchgate.netnih.gov The enzymes involved in the biosynthesis of this galactomannan are therefore attractive targets for antifungal drugs. The specificity of these glycans means that drugs targeting their synthesis or degradation are less likely to have off-target effects in the human host, leading to potentially safer and more effective treatments.
Advancements in Glycoconjugate Research and Carbohydrate Chemistry
The study of methyl beta-D-galactofuranoside and related compounds has significantly contributed to advancements in the broader fields of glycoconjugate research and carbohydrate chemistry. The unique chemical properties and biological roles of galactofuranose have spurred the development of new synthetic methodologies for its incorporation into oligosaccharides and glycoconjugates. researchgate.net
Q & A
Q. What are the standard methods for synthesizing methyl β-D-galactofuranoside derivatives, and how do reaction conditions influence stereochemical outcomes?
Methyl β-D-galactofuranosides are typically synthesized via glycosylation reactions using galactofuranosyl donors such as glycosyl phosphites or thioglycosides. For example, Kondo et al. (1994) demonstrated that glycosyl phosphites enable stereoselective β-D-galactofuranoside formation under mild acidic conditions . Key parameters include temperature (e.g., -20°C to 0°C), solvent polarity (e.g., dichloromethane vs. acetonitrile), and protecting group strategies (e.g., acetyl vs. benzyl groups). NMR monitoring of reaction intermediates is critical to confirm stereochemical fidelity .
Q. How can researchers purify and characterize methyl β-D-galactofuranoside derivatives to confirm structural integrity?
Purification often involves column chromatography (silica gel or reverse-phase C18) with solvent gradients optimized for polar carbohydrate derivatives. Characterization relies on:
- NMR spectroscopy : Assigning anomeric proton signals (δ 4.8–5.2 ppm for β-D-configuration) and coupling constants ( ~ 0–3 Hz for furanosides) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ions (e.g., [M+Na] for CHO) .
- X-ray crystallography : Resolving furanose ring puckering (e.g., vs. conformations) .
Q. What enzymatic assays are used to detect galactofuranosidase activity using methyl β-D-galactofuranoside substrates?
Fluorogenic assays with synthetic substrates like 4-methylumbelliferyl-β-D-galactofuranoside are common. Enzymatic cleavage releases 4-methylumbelliferone, quantified via fluorescence (λ 360 nm, λ 450 nm). Bordoni et al. (2008) optimized this assay using fungal lysates, noting pH-dependent activity (optimal at pH 5.5–6.0) and inhibition by galactono-1,4-lactone .
Advanced Research Questions
Q. How can contradictory data on galactofuranoside enzymatic hydrolysis rates across studies be resolved?
Discrepancies often arise from assay conditions (e.g., substrate purity, enzyme source, or buffer composition). For example, fungal galactofuranosidases may exhibit species-specific kinetic parameters ( values ranging 0.2–1.5 mM). Meta-analyses should standardize protocols and use statistical tools (e.g., random-effects models) to account for heterogeneity . Cross-validation with orthogonal methods (e.g., HPLC-based activity assays) is also recommended .
Q. What strategies optimize the synthesis of β-D-galactofuranose-containing oligosaccharides for immunological studies?
Stepwise elongation using galactofuranosyltransferases or chemical glycosylation (e.g., trichloroacetimidate donors) is effective. Gandolfi-Donadio et al. (2003) achieved β-(1→6)-linked trisaccharides via iterative protecting group manipulation and NMR-guided regioselective coupling . Computational modeling (e.g., DFT for transition-state analysis) can predict glycosidic bond stability .
Q. How can methyl β-D-galactofuranoside derivatives be applied in designing fungal diagnostic tools?
Galactofuranose (Galf) is absent in humans but prevalent in fungal cell walls. Anti-Galf monoclonal antibodies (mAbs) generated against synthetic methyl β-D-galactofuranoside-protein conjugates show specificity for Aspergillus and Candida species. Zhang et al. (2005) used ELISA-based assays with Galf hexasaccharides to improve diagnostic sensitivity (95% vs. 82% for polysaccharide antigens) .
Q. What computational methods are used to predict the conformational dynamics of β-D-galactofuranoside derivatives in solution?
Molecular dynamics (MD) simulations with force fields (e.g., GLYCAM06) model furanose ring flexibility. Key parameters include puckering amplitude (Q) and phase angle (Φ). Marino et al. (2008) correlated NMR coupling constants with MD-derived populations of and conformers .
Q. How do researchers address challenges in detecting trace β-D-galactofuranoside metabolites in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Guo and Hui (1996) achieved nanomolar detection limits using hydrophilic interaction chromatography (HILIC) and deuterated internal standards . Pre-column derivatization (e.g., benzoylation) enhances ionization efficiency .
Methodological Guidance
Q. What literature search strategies are recommended for identifying peer-reviewed studies on β-D-galactofuranoside derivatives?
Use CAS Registry Numbers (e.g., 13403-14-0 for methyl β-D-fructofuranoside analogs) in SciFinder® and Web of Science. Exclude patents and apply Boolean operators (e.g., "β-D-galactofuranoside AND synthesis NOT industrial"). EFSA’s approach for grayanotoxins (systematic filters by database tags) is adaptable .
Q. How should researchers design experiments to investigate β-D-galactofuranoside interactions with host immune receptors?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (). For example, Zhang et al. (2010) used SPR to demonstrate Toll-like receptor 4 (TLR4) recognition of Galf-containing glycans (ΔRU response > 200) . Include negative controls (e.g., D-galactopyranosides) to confirm specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
